molecular formula C22H46O4Si2 B023141 Bis[tert-butyl(dimethyl)silyl] sebacate CAS No. 104255-98-3

Bis[tert-butyl(dimethyl)silyl] sebacate

Cat. No. B023141
M. Wt: 430.8 g/mol
InChI Key: XANNRUSHAVBUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[tert-butyl(dimethyl)silyl] sebacate, also known as BTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Bis[tert-butyl(dimethyl)silyl] sebacate has been studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic electronics. In materials science, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a crosslinking agent for polymers, leading to improved mechanical properties and thermal stability. In drug delivery, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a biocompatible coating for nanoparticles, allowing for targeted drug delivery and improved bioavailability. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a hole-transporting material in organic solar cells, leading to improved efficiency and stability.

Mechanism Of Action

The mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate is not well understood, but it is believed to act as a crosslinking agent for polymers and as a stabilizer for nanoparticles. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate is believed to improve charge transport and reduce recombination losses, leading to improved efficiency.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of Bis[tert-butyl(dimethyl)silyl] sebacate, but it is believed to be biocompatible and non-toxic. However, further studies are needed to fully understand the potential effects of Bis[tert-butyl(dimethyl)silyl] sebacate on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bis[tert-butyl(dimethyl)silyl] sebacate is its ease of synthesis and high solubility in organic solvents, making it a convenient compound for laboratory experiments. However, one of the main limitations is the lack of information on its potential effects on living organisms, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on Bis[tert-butyl(dimethyl)silyl] sebacate, including its use in the development of new materials, drug delivery systems, and organic electronics. Further studies are needed to fully understand the mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate and its potential effects on living organisms. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved efficiency and scalability of Bis[tert-butyl(dimethyl)silyl] sebacate production.

Synthesis Methods

Bis[tert-butyl(dimethyl)silyl] sebacate can be synthesized via a simple reaction between sebacic acid and tert-butyl(dimethyl)silyl chloride. The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is highly soluble in organic solvents.

properties

CAS RN

104255-98-3

Product Name

Bis[tert-butyl(dimethyl)silyl] sebacate

Molecular Formula

C22H46O4Si2

Molecular Weight

430.8 g/mol

IUPAC Name

bis[tert-butyl(dimethyl)silyl] decanedioate

InChI

InChI=1S/C22H46O4Si2/c1-21(2,3)27(7,8)25-19(23)17-15-13-11-12-14-16-18-20(24)26-28(9,10)22(4,5)6/h11-18H2,1-10H3

InChI Key

XANNRUSHAVBUKW-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C

synonyms

Decanedioic acid, bis(tert-butyldimethylsilyl) ester

Origin of Product

United States

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